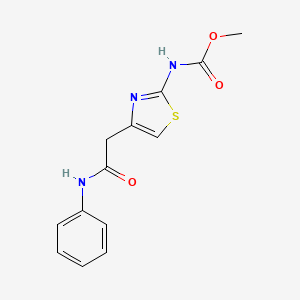![molecular formula C16H10ClN3O5S2 B2622096 4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 302548-40-9](/img/structure/B2622096.png)
4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 4-chloro group and a 5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrochlorobenzene.
Sulfonylation: 4-nitrochlorobenzene is then reacted with sulfuryl chloride to form 4-nitrobenzenesulfonyl chloride.
Thiazole Formation: The 4-nitrobenzenesulfonyl chloride is reacted with a thiazole derivative under appropriate conditions to form the 5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like the nitro and sulfonyl groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Iron powder and hydrochloric acid.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products
Substitution: Formation of substituted derivatives with various nucleophiles.
Reduction: Formation of 4-chloro-N-[5-(4-aminobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide.
Oxidation: Formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The nitro and sulfonyl groups facilitate binding to active sites of enzymes, leading to inhibition of their activity. The thiazole ring can interact with nucleophilic sites in biological molecules, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrochlorobenzene: Shares the nitro and chloro groups but lacks the thiazole and benzamide moieties.
4-Chloro-3-nitrobenzenesulfonyl chloride: Similar sulfonyl and nitro groups but different overall structure.
4-Chlorothiobenzamide: Contains the chloro and benzamide groups but lacks the nitro and thiazole moieties.
Uniqueness
4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the thiazole ring and the sulfonyl group makes it particularly versatile in various applications.
Propriétés
IUPAC Name |
4-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5S2/c17-11-3-1-10(2-4-11)15(21)19-16-18-9-14(26-16)27(24,25)13-7-5-12(6-8-13)20(22)23/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGSZCOLJIUUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2622017.png)
![2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2622018.png)

![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)
![3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one](/img/structure/B2622021.png)
![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine]](/img/structure/B2622023.png)


![4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2622032.png)
![1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea](/img/structure/B2622033.png)

